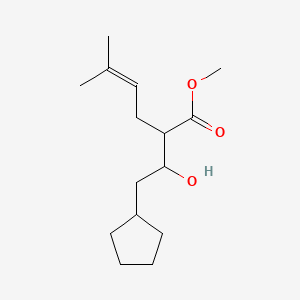
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate is an organic compound with a complex structure that includes a cyclopentyl group, a hydroxyethyl group, and a methylhexenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl group: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the hydroxyethyl group: This step involves the addition of an ethyl group with a hydroxyl functional group to the cyclopentyl ring.
Formation of the methylhexenoate moiety: This involves the esterification of a hexenoic acid derivative with methanol.
The reaction conditions for these steps often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the hexenoate moiety can be reduced to form a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated ester.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclopentyl and hexenoate moieties can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhexanoate: Similar structure but lacks the double bond in the hexenoate moiety.
Ethyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-ethylhex-4-enoate: Similar structure but with an ethyl group instead of a methyl group on the hexenoate moiety.
Uniqueness
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyethyl group and a cyclopentyl ring in the same molecule allows for unique interactions and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H26O3 |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate |
InChI |
InChI=1S/C15H26O3/c1-11(2)8-9-13(15(17)18-3)14(16)10-12-6-4-5-7-12/h8,12-14,16H,4-7,9-10H2,1-3H3 |
InChI Key |
JRDUVSKTPRINOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(CC1CCCC1)O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















